molecular formula C7H15Cl2N3 B3224782 [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride CAS No. 1239479-62-9

[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride

Cat. No. B3224782
CAS RN: 1239479-62-9
M. Wt: 212.12
InChI Key: AUVXTOOOKPSVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” is a chemical compound. It is also known as 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride . The compound is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The SMILES string for this compound is Cl.Cl.Cc1nn©cc1N .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Studies have synthesized novel pyrazole derivatives, including compounds with a structure similar to [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride. These compounds have exhibited significant antimicrobial and anticancer activities, surpassing reference drugs like doxorubicin in certain instances. The antimicrobial and anticancer efficacy is attributed to the structural components of these compounds, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Ligand Synthesis and Characterization

Researchers have successfully synthesized flexible ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, by reacting pyrazoles with various compounds in a superbasic medium. These synthesized ligands are crucial in understanding chemical reactivity and bonding, potentially leading to the development of new materials or catalysts (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

Synthesis of Pyrazole Derivatives and Their Biological Activity

New series of pyrazole derivatives have been synthesized and characterized, showing good antibacterial activity against specific bacterial species. The structural composition and synthesis methods of these derivatives provide a pathway for creating compounds with targeted biological activities, potentially leading to new drug formulations (Al-Smaisim, 2012).

Metal Complex Formation and Reactivity

Studies have focused on the reactions of pyrazole-based ligands with metal ions, leading to the formation of complexes with unique structures and properties. These metal complexes have applications in various fields, including catalysis, magnetic materials, and as models for biological systems (Massoud et al., 2015).

Cytotoxic Properties and Tumor Cell Line Evaluation

Research has been conducted on the cytotoxic properties of tripodal compounds containing pyrazole structures, showing significant activity against tumor cell lines. This indicates the potential of such compounds in the development of cancer treatment drugs (Kodadi et al., 2007).

Future Directions

There is ongoing research into the potential applications of pyrazole derivatives, including “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride”. These compounds have been studied for their potential therapeutic effects and their use in the synthesis of other compounds .

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVXTOOOKPSVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 3
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 5
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 6
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.